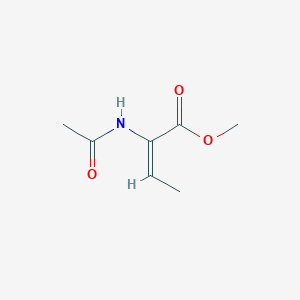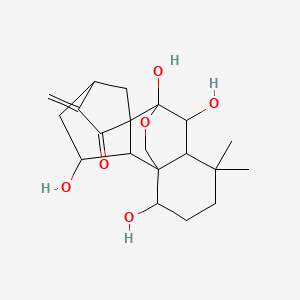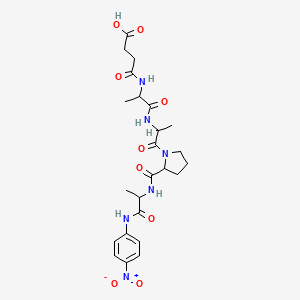
Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound with a complex structure. Let’s break it down:
Methyl Ester: The compound contains a methyl ester group (CH₃COO-), which is derived from methanol (CH₃OH) and a carboxylic acid.
Quinoline Derivative: The core structure is based on quinoline, a heterocyclic aromatic compound.
Fluorine Substitution: The fluorine atom (F) is substituted at position 6 of the quinoline ring.
Furan-2-carboxylate: The furan ring (a five-membered oxygen-containing ring) is attached to the quinoline via a carboxylate group.
Vorbereitungsmethoden
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of reaction conditions, catalysts, and purification steps is crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Methyl 5-((6-fluoro-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate can participate in various chemical reactions:
Reduction: Reduction of the quinoline ring can yield the corresponding tetrahydroquinoline derivative.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Ester Hydrolysis: Acid (HCl or H₂SO₄) or base (NaOH or KOH).
- Reduction: Tetrahydroquinoline derivatives.
- Substitution: Fluorinated quinoline derivatives.
- Ester Hydrolysis: Furan-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Researchers explore derivatives of this compound for potential antiviral, antibacterial, or anticancer properties.
Pesticide Development: The quinoline scaffold is relevant in designing insecticides and herbicides.
Photophysical Studies: Investigation of its fluorescence properties.
Material Science: Incorporation into polymers or materials for specific properties.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific application. For instance:
- In antiviral research, it may inhibit viral enzymes or interfere with replication.
- In cancer studies, it could target specific pathways related to cell growth or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Eigenschaften
Molekularformel |
C16H12FNO4 |
|---|---|
Molekulargewicht |
301.27 g/mol |
IUPAC-Name |
methyl 5-[(6-fluoro-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C16H12FNO4/c1-21-16(20)15-5-3-11(22-15)9-18-7-6-14(19)12-8-10(17)2-4-13(12)18/h2-8H,9H2,1H3 |
InChI-Schlüssel |
MUCCOPBTAXOASM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C=CC(=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)







![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)



![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)
